Cas no 2097889-60-4 (1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea)

1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea
- 2097889-60-4
- 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea
- F6570-2813
- AKOS032463735
- 1-isopropyl-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea
- 1-propan-2-yl-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea
-
- インチ: 1S/C17H22N4O/c1-12(2)18-17(22)20-14-8-4-3-7-13(14)15-11-21-10-6-5-9-16(21)19-15/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H2,18,20,22)
- InChIKey: KGVZQWFEJGWSKU-UHFFFAOYSA-N
- ほほえんだ: O=C(NC(C)C)NC1C=CC=CC=1C1=CN2C(CCCC2)=N1
計算された属性
- せいみつぶんしりょう: 298.17936134g/mol
- どういたいしつりょう: 298.17936134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 59Ų
1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6570-2813-3mg |
1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea |
2097889-60-4 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6570-2813-25mg |
1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea |
2097889-60-4 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6570-2813-2mg |
1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea |
2097889-60-4 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6570-2813-2μmol |
1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea |
2097889-60-4 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6570-2813-1mg |
1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea |
2097889-60-4 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6570-2813-20μmol |
1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea |
2097889-60-4 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6570-2813-10mg |
1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea |
2097889-60-4 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6570-2813-30mg |
1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea |
2097889-60-4 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6570-2813-5μmol |
1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea |
2097889-60-4 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6570-2813-4mg |
1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea |
2097889-60-4 | 4mg |
$99.0 | 2023-09-08 |
1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)ureaに関する追加情報
1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea (CAS No. 2097889-60-4): A Comprehensive Overview
The compound 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea (CAS No. 2097889-60-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This imidazo[1,2-a]pyridine derivative is part of a growing class of compounds being explored for their potential therapeutic applications, particularly in the fields of oncology and neurology. With its unique structural features, this molecule represents an exciting area of study for researchers investigating novel drug candidates.
Structurally, 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea combines an imidazo[1,2-a]pyridine core with a phenyl group and a urea moiety, creating a versatile scaffold for medicinal chemistry applications. The presence of the urea functional group is particularly noteworthy, as this structural element is known to participate in hydrogen bonding interactions that can enhance binding affinity to biological targets. Recent studies have shown that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit promising pharmacological profiles, making them attractive candidates for drug development.
In the context of current pharmaceutical research trends, 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea aligns with several important directions in drug discovery. The increasing focus on small molecule therapeutics for complex diseases has driven interest in compounds with this molecular architecture. Researchers are particularly interested in how modifications to the imidazo[1,2-a]pyridine core might influence biological activity and selectivity. This compound's potential as a kinase inhibitor or protein-protein interaction modulator makes it relevant to current investigations into targeted cancer therapies and neurodegenerative disease treatments.
The synthesis of 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea typically involves multi-step organic transformations that highlight modern synthetic chemistry techniques. Key steps often include the construction of the imidazo[1,2-a]pyridine ring system followed by introduction of the phenyl-urea moiety. Recent advances in catalytic methods and green chemistry approaches have improved the efficiency of producing such complex molecules, addressing growing concerns about sustainable pharmaceutical manufacturing. These synthetic considerations are particularly relevant given current industry emphasis on process chemistry optimization and cost-effective production of drug candidates.
From a physicochemical perspective, 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea exhibits properties that influence its potential as a drug candidate. The compound's logP value, solubility profile, and stability characteristics are important factors being evaluated in preclinical studies. These parameters are crucial for understanding the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are key determinants of pharmaceutical viability. Current research is exploring how structural modifications might optimize these properties while maintaining or enhancing biological activity.
The potential therapeutic applications of 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea are being investigated in several disease areas. Preliminary studies suggest possible activity against certain protein kinases involved in cell signaling pathways, making it of interest for oncology research. Additionally, the compound's structural features suggest potential applications in central nervous system disorders, aligning with current efforts to develop novel treatments for conditions like Alzheimer's disease and Parkinson's disease. These research directions reflect broader trends in precision medicine and targeted therapy development.
In the broader context of chemical research, 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea represents an important example of how heterocyclic chemistry continues to drive pharmaceutical innovation. The imidazo[1,2-a]pyridine scaffold is part of a larger family of nitrogen-containing heterocycles that have proven invaluable in drug discovery. Current investigations into this compound's structure-activity relationships contribute to our understanding of how subtle molecular modifications can dramatically affect biological properties, a key consideration in modern medicinal chemistry strategies.
The commercial and research landscape for 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea is evolving rapidly. As interest in small molecule drug discovery continues to grow, compounds with this structural motif are becoming increasingly valuable to pharmaceutical companies and academic research institutions alike. The compound's CAS number (2097889-60-4) serves as an important identifier in chemical databases and patent literature, facilitating research collaboration and intellectual property management. This is particularly relevant given current discussions about open science and collaborative drug discovery models.
Quality control and analytical characterization of 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea represent critical aspects of its research and development. Modern analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy are employed to ensure compound purity and verify structural identity. These quality assurance measures are essential for producing reliable research results and meet the stringent requirements of pharmaceutical development and regulatory compliance. The growing emphasis on data integrity in chemical research further underscores the importance of robust analytical methods for compounds like this.
Looking to the future, 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea and related compounds are likely to remain important subjects of chemical and pharmacological research. As our understanding of molecular targets in disease processes continues to expand, the potential applications of such molecules may broaden significantly. Current trends in computational drug design and AI-assisted molecular discovery are expected to accelerate the exploration of this chemical space, potentially leading to novel therapeutic candidates derived from this structural class.
For researchers and professionals interested in 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(propan-2-yl)urea, staying informed about the latest developments in this area is crucial. The compound's unique combination of structural features and potential biological activities makes it a fascinating subject for ongoing investigation. As research progresses, new insights into its mechanism of action, therapeutic potential, and structure-activity relationships are expected to emerge, contributing to the broader field of medicinal chemistry and drug discovery.
2097889-60-4 (1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea) 関連製品
- 1269050-34-1((1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride)
- 1214368-74-7(2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile)
- 2060062-40-8(2-(trifluoromethyl)thiophene-3-carbonitrile)
- 1323706-64-4(5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 157402-43-2(Pyridine, 3-(2,6-dimethylphenyl)-)
- 1903023-44-8(1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)
- 2228621-53-0(3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid)
- 1805485-87-3(Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate)
- 1781128-20-8((1-methoxycyclohexyl)methanesulfonyl chloride)
- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)




